Lipophilicity (XLogP3) Comparison: (2-Ethylbutyl)(methyl)amine vs N-Methylhexylamine
The target compound exhibits a computed XLogP3 value of 1.8, which is 0.3 log units lower than that of its linear-chain isomer N-methylhexylamine (XLogP3 = 2.1) [1][2]. This difference reflects the effect of branching in the 2-ethylbutyl group relative to the straight n-hexyl chain [1][2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | N-methylhexylamine (CAS 35161-70-7), XLogP3 = 2.1 |
| Quantified Difference | Δ = -0.3 log units (lower lipophilicity for the target) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem), based on 2D molecular structure |
Why This Matters
A 0.3 log-unit reduction in XLogP3 can significantly alter membrane permeability and off-target binding in biological assays, making the target compound preferable when lower lipophilicity is desired to mitigate hERG or phospholipidosis risk.
- [1] PubChem. (2025). (2-Ethylbutyl)(methyl)amine. PubChem Compound Summary, CID 16776838. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). N-Methylhexylamine. PubChem Compound Summary, CID 37079. National Center for Biotechnology Information. View Source
